molecular formula C18H29NO2 B12697628 Exaprolol, (R)- CAS No. 101312-73-6

Exaprolol, (R)-

Cat. No.: B12697628
CAS No.: 101312-73-6
M. Wt: 291.4 g/mol
InChI Key: ABXHHEZNIJUQFM-MRXNPFEDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Exaprolol involves the reaction of 2-cyclohexylphenol with epichlorohydrin to form 1-(2-cyclohexylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with isopropylamine to yield Exaprolol .

Industrial Production Methods

Industrial production of Exaprolol follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems is common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Exaprolol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Exaprolol has a wide range of applications in scientific research:

Mechanism of Action

Exaprolol exerts its effects by blocking beta-adrenoceptors, which are G protein-coupled receptors involved in the regulation of heart rate and myocardial contractility. By inhibiting these receptors, Exaprolol reduces the effects of catecholamines like adrenaline and noradrenaline, leading to decreased heart rate and myocardial oxygen demand .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Exaprolol

Exaprolol is unique due to its specific chemical structure, which provides a distinct pharmacokinetic profile and receptor binding affinity. Unlike some other beta-blockers, Exaprolol has additional electrophysiological effects on cardiac tissue, making it particularly effective in suppressing ischemic ventricular arrhythmias .

Properties

CAS No.

101312-73-6

Molecular Formula

C18H29NO2

Molecular Weight

291.4 g/mol

IUPAC Name

(2R)-1-(2-cyclohexylphenoxy)-3-(propan-2-ylamino)propan-2-ol

InChI

InChI=1S/C18H29NO2/c1-14(2)19-12-16(20)13-21-18-11-7-6-10-17(18)15-8-4-3-5-9-15/h6-7,10-11,14-16,19-20H,3-5,8-9,12-13H2,1-2H3/t16-/m1/s1

InChI Key

ABXHHEZNIJUQFM-MRXNPFEDSA-N

Isomeric SMILES

CC(C)NC[C@H](COC1=CC=CC=C1C2CCCCC2)O

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1C2CCCCC2)O

Origin of Product

United States

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